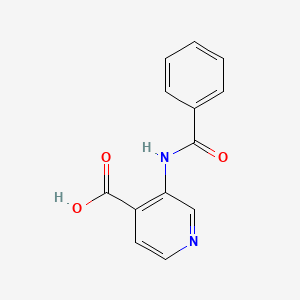

Ácido 3-benzamidopirimidina-4-carboxílico

Descripción general

Descripción

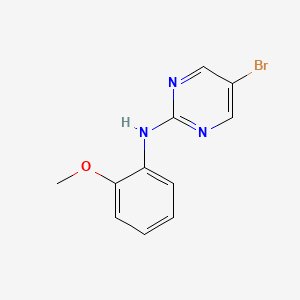

3-Benzamidopyridine-4-carboxylic acid is a heterocyclic compound . It has a molecular weight of 242.23 . The IUPAC name for this compound is 3-(benzoylamino)isonicotinic acid .

Molecular Structure Analysis

The InChI code for 3-Benzamidopyridine-4-carboxylic acid is 1S/C13H10N2O3/c16-12(9-4-2-1-3-5-9)15-11-8-14-7-6-10(11)13(17)18/h1-8H,(H,15,16)(H,17,18) . This code represents the molecular structure of the compound.

Physical And Chemical Properties Analysis

3-Benzamidopyridine-4-carboxylic acid is a powder at room temperature .

Aplicaciones Científicas De Investigación

Síntesis orgánica

Ácido 3-benzamidopirimidina-4-carboxílico: se utiliza en la síntesis orgánica, particularmente en la construcción de moléculas complejas. Su grupo ácido carboxílico es reactivo y puede participar en varias reacciones orgánicas como sustitución, eliminación y acoplamiento . Este compuesto sirve como bloque de construcción para sintetizar moléculas pequeñas y macromoléculas, que son esenciales en el desarrollo de fármacos y otros compuestos orgánicos.

Nanotecnología

En nanotecnología, el This compound se puede utilizar para modificar la superficie de las nanopartículas. Ayuda a promover la dispersión e incorporación de nanopartículas metálicas o nanoestructuras de carbono . El grupo ácido carboxílico puede interactuar con la superficie de las nanoestructuras, mejorando su compatibilidad con otros materiales y su rendimiento funcional en diversas aplicaciones.

Industria polimérica

Este compuesto encuentra aplicaciones en la industria polimérica, donde se puede utilizar como monómero, aditivo o catalizador . Su inclusión en cadenas poliméricas puede alterar las propiedades físicas del material, como la flexibilidad, la durabilidad y la resistencia a los productos químicos, lo que lo hace adecuado para una amplia gama de aplicaciones industriales.

Campo médico

This compound: tiene aplicaciones potenciales en el campo médico, particularmente en el diseño y desarrollo de fármacos. Su estructura se puede incorporar en nuevos compuestos medicinales, contribuyendo al tratamiento de diversas enfermedades . También se puede utilizar en la síntesis de moléculas bioactivas que tienen efectos terapéuticos.

Farmacia

En farmacia, este compuesto podría utilizarse en la preparación de aplicaciones dentales para reducir el dolor y la inflamación. Puede servir como intermedio en la síntesis de compuestos que se utilizan en aplicaciones tópicas o como parte de formulaciones para tratar la mucositis oral .

Modificación de superficies

El grupo ácido carboxílico del This compound es útil para estrategias de modificación de superficies, particularmente en aplicaciones biomédicas. Puede mejorar las interfaces célula-biomaterial y mejorar el rendimiento de los biochips al proporcionar un sitio reactivo para la inmovilización de proteínas e injerto químico .

Nanoestructuras de carbono

This compound: se puede funcionalizar en nanoestructuras de carbono para aplicaciones biomédicas, como sistemas de administración de fármacos y proteínas. Sus grupos funcionales permiten una fácil unión a materiales a base de carbono, mejorando su biocompatibilidad y eficacia en la terapia dirigida .

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Propiedades

IUPAC Name |

3-benzamidopyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O3/c16-12(9-4-2-1-3-5-9)15-11-8-14-7-6-10(11)13(17)18/h1-8H,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBRGBJYDSHESTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=C(C=CN=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

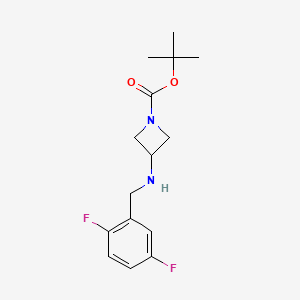

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Bromo-n-[4-(dimethylamino)benzyl]acetamide](/img/structure/B1443900.png)

![Potassium trifluoro[(2-fluorophenyl)methyl]boranuide](/img/structure/B1443902.png)

![1-[5-(butan-2-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine](/img/structure/B1443908.png)

![5-[(2-fluorophenyl)methoxy]-1,3-dimethyl-1H-pyrazole-4-carboxylic acid](/img/structure/B1443914.png)